N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide
Overview
Description
N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H23BrN2O5. It is known for its unique structure, which includes a benzylcarbamoyl group attached to a phenyl ring, a bromine atom, and three methoxy groups on a benzamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Benzylcarbamoyl Group: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl group.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methanol and a suitable catalyst.
Coupling Reactions: The final step involves coupling the benzylcarbamoyl phenyl group with the brominated and methoxylated benzamide backbone using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylcarbamoyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while coupling reactions would yield more complex biaryl structures.
Scientific Research Applications
N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group may play a crucial role in binding to these targets, while the bromine and methoxy groups can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide: Similar structure but lacks the bromine atom.
N-[4-(benzylcarbamoyl)phenyl]-2-ethoxybenzamide: Similar structure but has an ethoxy group instead of the bromine and methoxy groups.
Uniqueness
The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O5/c1-30-19-13-18(20(25)22(32-3)21(19)31-2)24(29)27-17-11-9-16(10-12-17)23(28)26-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBFMPIAUPTANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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